1-[4-[4-(2,3-dihydro-1H-benzo[d][1]benzazepin-1-yl)phenyl]phenyl]-2,3-dihydro-1H-benzo[d][1]benzazepine
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Overview
Description
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) is a complex organic compound featuring a biphenyl core linked to two dibenzoazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) typically involves multi-step organic reactions. One common approach is the catalyst-free ring expansion reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes to construct the dibenzo[b,d]azepine skeleton . This method is advantageous due to its efficiency and the absence of catalysts, making it more environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods, such as the catalyst-free ring expansion, could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-benzo[d]azepin-2-ones: These compounds are potent and ligand-efficient pan-BET bromodomain inhibitors.
Imidazole-containing compounds: These compounds have a broad range of chemical and biological properties, including antibacterial, antitumor, and antiviral activities.
Uniqueness
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) is unique due to its biphenyl core linked to two dibenzoazepine moieties, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[4-[4-(2,3-dihydro-1H-benzo[d][1]benzazepin-1-yl)phenyl]phenyl]-2,3-dihydro-1H-benzo[d][1]benzazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N2/c1-3-9-33-29(7-1)23-25-41-37-13-5-11-35(39(33)37)31-19-15-27(16-20-31)28-17-21-32(22-18-28)36-12-6-14-38-40(36)34-10-4-2-8-30(34)24-26-42-38/h1-4,7-10,13-26,35-36H,5-6,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTMMGPYVSWTJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C3C=CC=CC3=CC=NC2=C1)C4=CC=C(C=C4)C5=CC=C(C=C5)C6CCC=C7C6=C8C=CC=CC8=CC=N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703115 |
Source
|
Record name | 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120259-94-1 |
Source
|
Record name | 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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